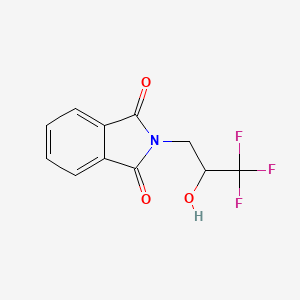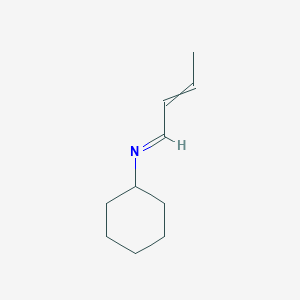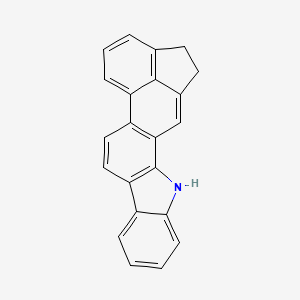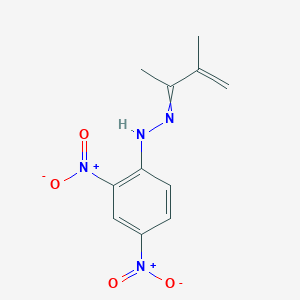![molecular formula C5H4N4O B14748662 3H-Pyrimido[5,4-C][1,2,5]oxadiazine CAS No. 655-61-8](/img/structure/B14748662.png)
3H-Pyrimido[5,4-C][1,2,5]oxadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrimido[5,4-C][1,2,5]oxadiazine is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure
Métodos De Preparación
The synthesis of 3H-Pyrimido[5,4-C][1,2,5]oxadiazine typically involves the reaction of hydrazides with carbonyl compounds under acidic or basic conditions. One common method includes the treatment of hydrazides with sulfuric acid or sodium hydroxide in a suitable solvent like dimethylformamide (DMF) . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
3H-Pyrimido[5,4-C][1,2,5]oxadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific atoms or groups within the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like DMF or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted derivatives and fused ring systems .
Aplicaciones Científicas De Investigación
3H-Pyrimido[5,4-C][1,2,5]oxadiazine has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Research has shown its potential in developing drugs for treating bacterial infections and other diseases.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3H-Pyrimido[5,4-C][1,2,5]oxadiazine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to the death of bacterial cells .
Comparación Con Compuestos Similares
3H-Pyrimido[5,4-C][1,2,5]oxadiazine can be compared with other similar compounds such as pyrimido[4,5-e][1,3,4]oxadiazine and triazolopyrimido[4,5-e][1,3,4]oxadiazine. These compounds share similar core structures but differ in their substituents and biological activities. For example, triazolopyrimido[4,5-e][1,3,4]oxadiazine derivatives have shown higher antiproliferative activities against cancer cell lines compared to this compound . The unique structural features of this compound, such as its specific ring fusion and substituent positions, contribute to its distinct chemical reactivity and biological properties.
Propiedades
Número CAS |
655-61-8 |
|---|---|
Fórmula molecular |
C5H4N4O |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
3H-pyrimido[5,4-c][1,2,5]oxadiazine |
InChI |
InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)8-3-10-9-4/h1-2H,3H2 |
Clave InChI |
NMYFNJYZZCEXLB-UHFFFAOYSA-N |
SMILES canónico |
C1N=C2C(=NO1)C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
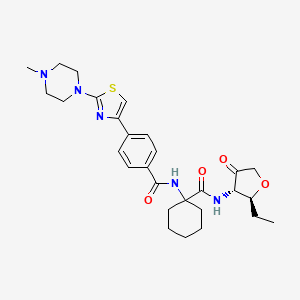
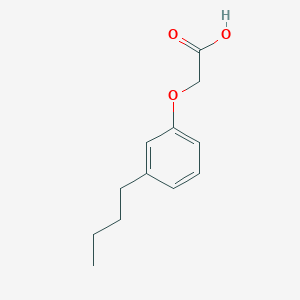
![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
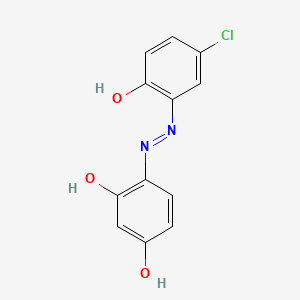
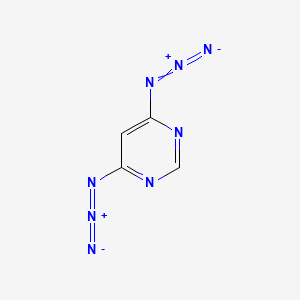
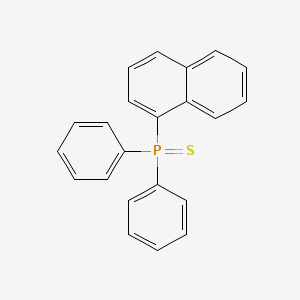
![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)
